molecular formula C40H44Cl2N8Ru B560276 RuBi-Nikotin CAS No. 1256362-30-7

RuBi-Nikotin

Katalognummer B560276
CAS-Nummer: 1256362-30-7
Molekulargewicht: 808.818
InChI-Schlüssel: BQXVYFYPLMVART-ZPFSJBFKSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of nicotine involves several steps. For instance, the synthesis of (S)-Nicotine involves a four-step process, including the reaction of (pyridin-3’-yl)-4-oxobutanone with 2,3,4,6-tetra-O-pivaloyl-b-D-galactopyranosylamine . An efficient enantioselective synthesis of the non-natural enantiomer is necessary for the study of its biological properties and metabolism .


Molecular Structure Analysis

The molecular structure of nicotine is formed of two nitrogen-containing rings, pyridine and pyrrolidine, linked by a carbon–carbon bond . The structure of RuBi-Nicotine is C40H44Cl2N8Ru .


Chemical Reactions Analysis

Nicotine undergoes various chemical reactions. Methods to detect nicotine enantiomers include polarimetry, nuclear magnetic resonance, and gas and liquid chromatography . The introduction of synthetic nicotine by the tobacco industry has presented new challenges for analytical chemists working in tobacco regulatory science .


Physical And Chemical Properties Analysis

Nicotine enantiomers have similar physical and chemical properties, yet in vitro and in vivo studies have shown that they have different pharmacological and toxicological properties . The technical data provided for RuBi-Nicotine includes a molecular weight of 808.81 and it is soluble to 50 mM in water .

Wissenschaftliche Forschungsanwendungen

Ich habe eine Suche durchgeführt, um Informationen über RuBi-Nikotin und seine Anwendungen in der wissenschaftlichen Forschung zu sammeln. Nachfolgend finden Sie einige der einzigartigen Anwendungen und Eigenschaften, die auf den verfügbaren Daten basieren:

Schnelle Photolyse

This compound unterliegt einer schnellen Photolyse, wenn es sichtbarem Licht ausgesetzt wird, wobei Nikotin in weniger als 20 Nanosekunden freigesetzt wird. Diese Eigenschaft ist entscheidend für Studien, die eine präzise zeitliche Kontrolle der Nikotinabgabe erfordern .

Hoher Quantenwirkungsgrad

Die Verbindung zeigt einen hohen Quantenwirkungsgrad während der Photolyse, was sie effizient für den Einsatz in Experimenten macht, bei denen eine beträchtliche Menge an Nikotin schnell freigesetzt werden muss .

Induktion von Aktionspotenzialen

This compound wurde verwendet, um die Ausbreitung von Aktionspotenzialen in Retzius-Neuronen von Blutegelganglien zu induzieren, was sein Potenzial für neurophysiologische Studien demonstriert .

Nicht-Toxizität bei niedrigen Konzentrationen

Bei einer Konzentration von 1 mM hat this compound keine nachweisbare Toxizität gezeigt, was auf seine Sicherheit für den Einsatz in biologischen Experimenten hindeutet .

Wirkmechanismus

Target of Action

RuBi-Nicotine is a ruthenium-bisbipyridine-caged nicotine . Its primary target is the nicotinic acetylcholine receptor (nAChR) . nAChRs are ionotropic receptors composed of five homomeric or heteromeric subunits . They serve myriad physiological functions, including mediating skeletal muscle contraction at the neuromuscular junction, facilitating fast excitatory transmission in the autonomic nervous system, and exerting a mostly modulatory influence throughout the brain and spinal cord .

Mode of Action

RuBi-Nicotine interacts with its targets as a caged compound . The photorelease of the caged molecule can be triggered using visible light (450–500 nm) with a high quantum yield . This allows for precise spatiotemporal activation of the bioactive molecule . Once released, nicotine acts as an agonist at nAChRs , influencing both neuronal excitability and cell signaling mechanisms .

Biochemical Pathways

The interaction of nicotine with nAChRs affects various biochemical pathways. Nicotine induces various biological effects, such as neoangiogenesis, cell division, and proliferation, and it affects neural and non-neural cells through specific pathways downstream of nAChRs . Specific effects mediated by α7 nAChRs are highlighted .

Pharmacokinetics

It is known to be highly water-soluble , which could influence its absorption, distribution, metabolism, and excretion (ADME). Its rapid release (<20 ns) and fast biological effects in vivo suggest efficient bioavailability .

Result of Action

The molecular and cellular effects of RuBi-Nicotine’s action are primarily mediated through its interaction with nAChRs. This interaction influences both neuronal excitability and cell signaling mechanisms . The released nicotine acts as an agonist at nAChRs, inducing various biological effects .

Action Environment

The action, efficacy, and stability of RuBi-Nicotine can be influenced by various environmental factors. For instance, the photorelease of RuBi-Nicotine can be triggered using visible light , suggesting that light conditions could influence its action. Additionally, its high water solubility suggests that the aqueous environment could impact its bioavailability and efficacy.

Zukünftige Richtungen

The future of nicotine and its derivatives like RuBi-Nicotine lies in the evolution of tobacco products and the introduction of other forms of nicotine delivery. These include electronic nicotine delivery systems (ENDS), heated tobacco products (HTPs), and oral nicotine products (ONPs) . The extent to which cigarettes are displaced by these newer products in the coming decade will be driven by differing regulatory regimes .

Eigenschaften

IUPAC Name

3-[(2S)-1-methylpyrrolidin-2-yl]pyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H14N2.2C10H8N2.2ClH.Ru/c2*1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*2,4,6,8,10H,3,5,7H2,1H3;2*1-8H;2*1H;/q;;;;;;+2/p-2/t2*10-;;;;;/m00...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXVYFYPLMVART-ZPFSJBFKSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.CN1CCCC1C2=CN=CC=C2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC=C2.CN1CCC[C@H]1C2=CN=CC=C2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44Cl2N8Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

808.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256362-30-7
Record name Bis(2,2'-bipyridine-N,N')bis(S-nicotine-N1) ruthenium(2+) dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: How does RuBi-Nicotine enable the study of nicotine's effects on cells?

A1: RuBi-Nicotine is a light-sensitive compound, also known as a "caged" compound. It consists of nicotine bound to a ruthenium-bispyridine (RuBi) complex. This complex renders the nicotine biologically inactive until exposed to light. Upon illumination with a specific wavelength of visible light, the RuBi complex releases free nicotine. This controlled release allows researchers to precisely study the short- and long-term effects of nicotine on cells, such as its impact on cell proliferation, at specific time points. []

Q2: What are the advantages of using RuBi-Nicotine compared to directly applying nicotine in cell culture experiments?

A2: Using RuBi-Nicotine offers several advantages:

  • Mimicking Physiological Conditions: The controlled release of nicotine from RuBi-Nicotine can better mimic the pulsatile nature of nicotine exposure experienced by smokers, potentially leading to more relevant findings compared to constant nicotine exposure. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.